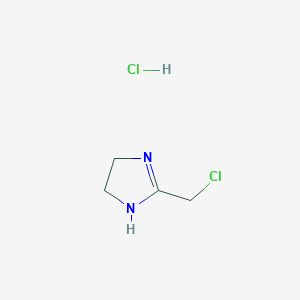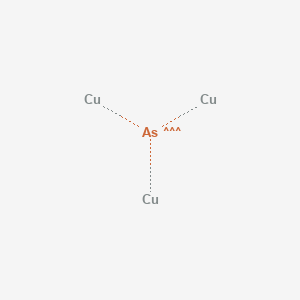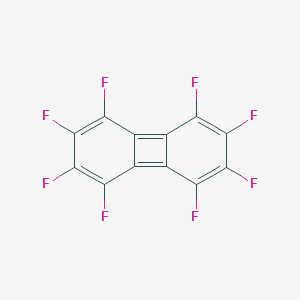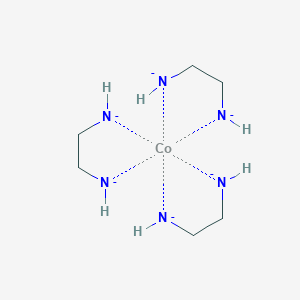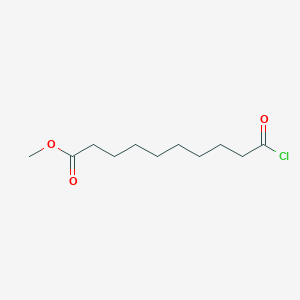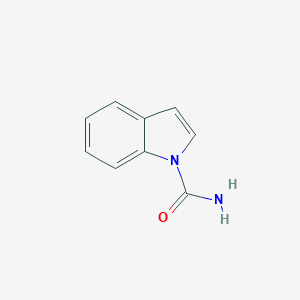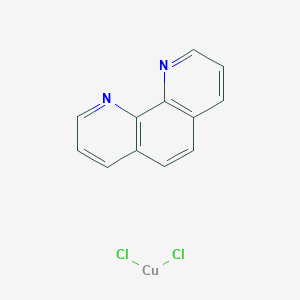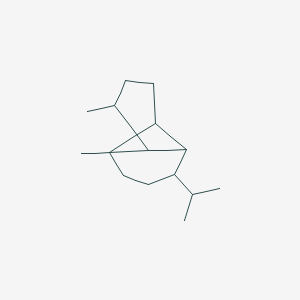
Stannane, diethyl-, di(n-octyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, diethyl-, di(n-octyl)-: is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in industry and research. Stannane, diethyl-, di(n-octyl)- is particularly interesting because of its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of stannane, diethyl-, di(n-octyl)- typically involves the reaction of diethylstannane with n-octyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of stannane, diethyl-, di(n-octyl)- involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Stannane, diethyl-, di(n-octyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: New organotin compounds with different organic groups.
Aplicaciones Científicas De Investigación
Chemistry: Stannane, diethyl-, di(n-octyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also studied for its catalytic properties in various chemical reactions.
Biology and Medicine: Organotin compounds, including stannane, diethyl-, di(n-octyl)-, are investigated for their potential biological activities. They have shown promise as antifungal, antibacterial, and anticancer agents.
Industry: In industry, stannane, diethyl-, di(n-octyl)- is used in the production of polymers, coatings, and as a stabilizer in plastics. Its unique properties make it valuable in enhancing the performance and durability of materials.
Mecanismo De Acción
The mechanism by which stannane, diethyl-, di(n-octyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved include coordination with ligands and participation in redox reactions.
Comparación Con Compuestos Similares
- Stannane, diethyl-, di(n-butyl)-
- Stannane, diethyl-, di(n-hexyl)-
- Stannane, diethyl-, di(n-decyl)-
Comparison: Stannane, diethyl-, di(n-octyl)- is unique due to its specific organic groups attached to the tin atom. Compared to its analogs with different alkyl chains, it exhibits distinct physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other compounds may not perform as effectively.
Propiedades
IUPAC Name |
diethyl(dioctyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.2C2H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2;/h2*1,3-8H2,2H3;2*1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUXQIYWVMUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
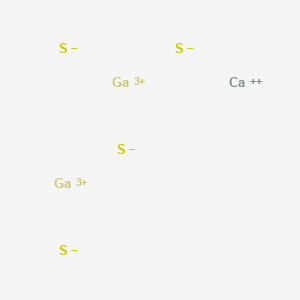
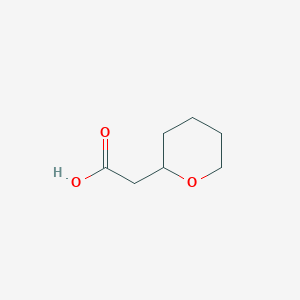
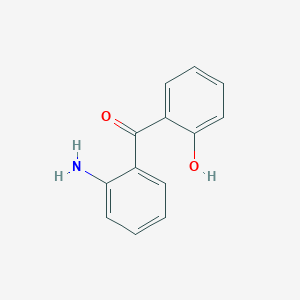
![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
